| Aspect | Detail | Source / Context |
|---|---|---|
| CAS Registry Number | 4408-78-0 | Market research data [1] |
| Initial Discovery | 1973, via random screening | Scientific review [2] |
| Early Antiviral Activity (IC₅₀) | Similar to Foscarnet; active against HSV-1, HSV-2, HCMV, EBV | Comparison with Foscarnet [3] |
| Key Molecular Target | Virus-specific DNA polymerase | Herpesvirus research [2] [3] |
| Mechanism of Inhibition | Blocks pyrophosphate binding site | Polymerase kinetics studies [3] |
This compound (PAA) was discovered in 1973 not through targeted design, but via random screening of compounds for activity against herpesviruses in tissue culture [2]. Its simple chemical structure initially caused skepticism about its therapeutic potential [2].
Early experiments establishing PAA's activity and mechanism relied on foundational virology and biochemistry techniques.
Subsequent research has expanded our understanding of PAA beyond a synthetic antiviral compound.
The following diagram illustrates the multiple contexts in which this compound is studied, from its natural production to its applications and breakdown.
Relationship map: this compound in biosynthesis, antiviral, chemical, and biodegradation contexts
The following table summarizes the occurrence and typical content of PAA compared to IAA (Indole-3-acetic acid), another major auxin, in various plants. Content is generally measured in picomoles per gram of fresh weight (pmol/gFW) [1].
| Species Name | Plant Tissue (PAA Content) | Plant Tissue (IAA Content) |
|---|---|---|
| Arabidopsis (Arabidopsis thaliana) | Seedling (413 pmol/gFW); Dry seed (3250 pmol/gFW); Root (1100 pmol/gFW) | Seedling (49 pmol/gFW); Dry seed (1950 pmol/gFW); Root (130 pmol/gFW) |
| Tomato (Lycopersicon esculentum) | Shoot (1616 pmol/gFW) | Shoot (211 pmol/gFW) |
| Tobacco (Nicotiana tabacum) | Shoot (1234 pmol/gFHW) | Shoot (228 pmol/gFW) |
| Maize (Zea mays) | Shoot (903 pmol/gFW) | Shoot (143 pmol/gFW) |
| Barley (Hordeum vulgare) | Young shoot (4353 pmol/gFW) | Young shoot (30 pmol/gFW) |
| Moss (Physcomitrella patens) | 1049 pmol/gFW | 14 pmol/gFW |
Although often less potent than IAA, PAA exhibits several classic auxin activities and some unique functions [1]:
Current research indicates that PAA biosynthesis is a phenylalanine-derived pathway, and its homeostasis involves crosstalk with IAA. The diagram below outlines the core conceptual relationship between these pathways in plants [1].
The discovery of O-PnAS provides a practical blueprint for refactoring phosphonoacetic acid gene clusters. The following diagram illustrates the core workflow.
Experimental workflow for BGC refactoring
Here is a detailed breakdown of the key methodological steps based on the case study:
Cluster Identification and Analysis: The process begins with genome mining to identify a silent BGC of interest. For the PnA-derived cluster, the key signature was the presence of a phosphoenolpyruvate (PEP) mutase (pepM) gene, which is essential for initiating the biosynthesis of most phosphonic acids [1]. Bioinformatic analysis of the gene neighborhood using tools like BLAST helps hypothesize the cluster's boundaries by identifying a region of genes with low homology to common proteins, suggesting specialized metabolic functions [1].
Cluster Refactoring and Heterologous Expression: The defined gene cluster is fully synthesized or reassembled using synthetic biology tools. A critical step is promoter engineering, where the native regulatory sequences are replaced with well-characterized, constitutive promoters to ensure strong and coordinated expression in the heterologous host [1] [2]. The final refactored construct is then integrated into the chromosome of a genetically tractable production host, such as Streptomyces lividans [1].
Product Detection and Pathway Elucidation: Cultivation of the engineered host is followed by metabolite extraction and analysis. Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) is a powerful technique for detecting novel phosphonic acids based on their unique chemical shifts [1]. Once a new compound is detected, it is purified for structure elucidation using NMR and mass spectrometry [1]. To confirm the biosynthetic pathway, researchers build and test partial refactored pathways (e.g., with specific genes omitted) in the heterologous host and analyze the resulting intermediates, which allows them to pinpoint the function of each gene [1].
Refactoring technologies are continuously evolving. The table below highlights advanced strategies that can increase the success rate of activating silent gene clusters.
| Strategy | Description | Application in Refactoring |
|---|---|---|
| Orthogonal Promoter Libraries | Use of synthetic promoters with randomized sequences in both the promoter and ribosomal binding site (RBS) regions to achieve high levels of orthogonality and avoid homologous recombination [2]. | Enables multiplex promoter engineering for BGCs with multiple operons, ensuring balanced and high-yield expression [2]. |
| Metagenomic Promoter Mining | Identification of natural 5' regulatory elements from a wide phylogenetic breadth of microorganisms to create promoter libraries with universal host ranges [2]. | Facilitates BGC refactoring in underexplored or non-model bacterial hosts, expanding the range of accessible chemical diversity [2]. |
| Advanced In Vivo Editing | Use of CRISPR-based methods like miCRISTAR for multiplexed, simultaneous replacement of multiple native promoters within a BGC during the cloning process [2]. | Dramatically speeds up the refactoring workflow, allowing for rapid activation of silent BGCs and high-throughput discovery [2]. |
Beyond drug discovery, refactoring phosphonoacetate-related clusters has broader applications. Recent research uses metabolomic analysis to study how fungi like Penicillium commune biodegrade PnA, providing insights into microbial metabolism of environmental phosphonates [3]. The foundational role of PnA also makes it a critical intermediate for discovering other phosphonic acid natural products through genome mining [1].
The table below summarizes the key biochemical contexts in which phosphonoacetic acid (PAA) and its derivatives function, along with relevant quantitative data.
| Context / Compound | Core Biochemical Effect / Role | Key Quantitative Data / Parameters |
|---|---|---|
| PnA as a Natural Product Intermediate [1] | Biosynthetic precursor to novel natural products (e.g., O-PnAS). Converted from phosphonoacetaldehyde (PnAA) by a specific aldehyde dehydrogenase (fpnG). | - NMR Chemical Shift: PnA produced in engineered Streptomyces lividans was detected via ³¹P NMR at 19.3 ppm [1]. |
| Phosphonoacetaldehyde Dehydrogenase (fpnG) [1] | Catalyzes the oxidation of PnAA to PnA in biosynthesis. A NADP⁺-dependent enzyme distinct from degradative homologs. | - Sequence Identity: Shows 31% identity to PhnY, a PnAA dehydrogenase involved in phosphonate degradation in Sinorhizobium meliloti 1021 [1]. |
| Phosphonoacetate (PACE) Oligonucleotides [2] | Replaces a phosphodiester oxygen with a carboxylic acid, creating an internucleotide linkage with variable charge. Mimics phosphate structure but with different pKa. | - pKa of Diester Linkage: ≈ 5.0 (vs. ≈ 2.0 for phosphate diesters) [2].
Here are detailed methodologies for key experiments involving this compound, as cited in the literature.
This protocol describes the activation of a silent gene cluster to discover a new phosphonic acid, O-PnAS.
This approach uses targeted metabolomics to study the fungal metabolic response to this compound as a phosphorus source.
The following diagram illustrates the biosynthetic pathway of this compound (PnA) and its roles in forming natural products and functional oligonucleotides.
This diagram shows this compound's central role. It is biosynthesized from primary metabolites and serves as a precursor for natural products like O-PnA serine [1]. PnA is also a key compound in biotechnology for creating PACE oligonucleotides [2] and is degraded by specific hydrolases in the environment [3].
This compound itself is a key intermediate, and its structural family, phosphonates, has significant therapeutic importance.
PAA acts as a pyrophosphate (PPi) mimic [1]. During the normal DNA polymerization reaction, a nucleoside triphosphate (dNTP) is added to the growing DNA chain, releasing a molecule of pyrophosphate (PPi). PAA specifically targets the viral DNA polymerase's binding site for this released PPi.
The foundational evidence for PAA's mechanism comes from seminal research on herpes simplex virus (HSV) in the 1970s. The following experimental approaches were key to elucidating its action.
| Experimental Approach | Key Findings & Implications |
|---|---|
| In vitro Polymerase Assays | PAA directly inhibited the activity of the purified HSV-specific DNA polymerase, demonstrating its direct target [2]. |
| Resistant Mutant Selection | Passaging HSV in PAA selected for viruses with resistant DNA polymerases, genetically mapping the drug's effect to the polymerase [2]. |
| Viral Protein Synthesis Analysis | In infected cells, PAA blocked synthesis of late viral proteins, confirming it halts viral DNA replication without affecting early gene expression [2]. |
| Genetic Complementation & Recombination | PAA-resistant HSV strains could complement sensitive ones, and resistance recombined with polymerase markers, confirming the polymerase as the site of action [2]. |
The diagram below illustrates the logical workflow of the key experiments that established PAA's mechanism of action.
While PAA itself is not a major clinical drug, its study paved the way for other antiviral agents and its mechanism is shared with an important licensed drug.
PAA serves as a foundational example of a pyrophosphate-mimicking antiviral agent that directly inhibits viral DNA polymerases. Its mechanism was proven through a combination of biochemical assays, genetic selection of resistant mutants, and virological studies.
The exploration of polymerase inhibition continues to be a critical area in antiviral drug development. Research now extends beyond classical DNA polymerases to include viral RNA-dependent RNA polymerases [4] and even human polymerases involved in DNA repair as novel cancer targets [5].
The following table details the crystal structure of a 1:1 molecular salt formed between phosphonoacetic acid and 2,2'-dipyridylamine, which provides direct insight into how the molecule arranges itself in the solid state [1].
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₄N₃O₅P |
| Crystal System | Triclinic |
| Space Group | P -1 |
| a | 7.0706 ± 0.0002 Å |
| b | 10.65 ± 0.0003 Å |
| c | 10.702 ± 0.0004 Å |
| α | 115.869 ± 0.0013° |
| β | 98.812 ± 0.0015° |
| γ | 104.004 ± 0.0013° |
| Cell Volume | 671.96 ± 0.04 ų |
| Measurement Temperature | 150 ± 1 K |
The this compound molecule (HO₂C-CH₂-PO₃H₂) contains both phosphonate and carboxylate functional groups, which allows it to coordinate with metal ions in versatile ways, leading to diverse structural architectures [2].
The following diagram illustrates the general coordination environment of a metal center (like Uranyl or Zinc) with the this compound ligand, leading to the formation of extended structures.
Beyond its structural chemistry, this compound has significant biological activity. It acts as an antiviral agent by inhibiting viral DNA synthesis [4]. It has been shown to suppress specific human cytomegalovirus DNA synthesis in infected human fibroblasts and also inhibit the DNA synthesis of the herpes simplex virus. Its mechanism of action involves the direct inhibition of viral DNA polymerase activity in vitro [4] [5].
This compound (PAA) and its derivatives represent a distinctive class of organophosphorus natural products characterized by a stable carbon-phosphorus (C-P) bond, which confers unique bioactive properties with significant implications for drug development. These compounds are structurally characterized by a phosphonate group directly bonded to a methylene carbon that is further connected to a carboxyl group, creating a molecular motif that closely resembles phosphate esters and carboxylic acids found in essential metabolic intermediates. This structural similarity enables this compound derivatives to function as potent enzyme inhibitors by mimicking natural substrates in critical metabolic pathways, thereby disrupting normal cellular processes in pathogens and disease states.
The discovery of novel this compound derivatives has accelerated in recent years due to advances in genome mining techniques and synthetic biology tools that enable activation of silent biosynthetic gene clusters. These compounds are broadly classified as phosphonic acid natural products, which include clinically relevant molecules such as the antibiotic fosfomycin, the antimalarial FR900098, and the herbicide phosphinothricin. The characteristic C-P bond provides exceptional metabolic stability, making these compounds resistant to hydrolysis and enzymatic degradation, a property that enhances their potential as therapeutic agents. Research into this compound derivatives spans multiple disciplines including medicinal chemistry, chemical biology, and synthetic biology, with applications extending from antimicrobial development to oligonucleotide therapeutics and chemical biology tools [1] [2].
The biosynthesis of this compound derivatives follows a specialized metabolic pathway that originates from central carbon metabolism and proceeds through a series of enzymatic transformations that establish the characteristic C-P bond and subsequent structural modifications.
The biosynthetic pathway to this compound begins with phosphoenolpyruvate (PEP), a key intermediate in glycolysis, and proceeds through the following well-characterized steps:
Initial C-P Bond Formation: The committed step in all phosphonic acid biosynthesis is the intramolecular rearrangement of PEP to phosphonopyruvate (PnPy) catalyzed by the enzyme PEP mutase (PepM). This remarkable transformation converts a C-O-P bond into a stable C-P bond through a [1,2]-phosphatom shift mechanism. The PepM enzyme represents a distinctive class of phosphotransferases that operate via a phosphoenzyme intermediate [2].
Decarboxylation to Aldehyde Intermediate: Phosphonopyruvate undergoes an irreversible decarboxylation reaction catalyzed by phosphonopyruvate decarboxylase (PDC), yielding phosphonoacetaldehyde (PnAA). This intermediate serves as a key branch point in phosphonate metabolism and can be directed toward various downstream pathways depending on the enzymatic complement of the producing organism [1].
Oxidation to this compound: The conversion of phosphonoacetaldehyde to This compound (PnA) represents a recently characterized biosynthetic step. This oxidation is catalyzed by a NADP+-dependent phosphonoacetaldehyde dehydrogenase (FpnG in Streptomyces sp. NRRL F-525), which represents the first confirmed instance of this enzymatic activity in phosphonic acid biosynthesis rather than degradation. This enzyme shows only 31% identity to the catabolic PhnY dehydrogenase found in Sinorhizobium meliloti and belongs to a different protein family (α-ketoglutarate semialdehyde dehydrogenase vs. phosphonoformaldehyde dehydrogenase) [1].
The following diagram illustrates this core biosynthetic pathway:
Figure 1: Core biosynthetic pathway of this compound derivatives. Key intermediates are shown in yellow, enzymatic transformations in red, and final diversified products in green.
This compound serves as a key intermediate for structural diversification into various derivatives through the action of specialized tailoring enzymes:
Nucleotidyltransferase Activation: In the biosynthesis of O-phosphonoacetic acid serine (O-PnAS), PnA is first activated through conjugation to a nucleotide (likely CTP or ATP) by a nucleotidyltransferase (FpnF), forming a phosphonoacetyl-nucleotide intermediate. This activation step is analogous to the formation of CDP-choline in phospholipid biosynthesis [1].
Phosphatidyltransferase Catalysis: The activated phosphonoacetyl group is subsequently transferred to the hydroxyl side chain of L-serine by a CDP-alcohol phosphatidyltransferase (FpnE), forming the final O-PnAS product. This enzymatic step is similar to serine-containing phospholipid biosynthesis and highlights the evolutionary recruitment of lipid biosynthetic enzymes for natural product formation [1].
Experimental Validation: Pathway refactoring experiments demonstrated that both the nucleotidyltransferase and phosphatidyltransferase are strictly required for O-PnAS production. Strains expressing only one of these enzymes failed to produce the final product, confirming the essential role of each component in the pathway [1].
The activation of silent biosynthetic gene clusters through pathway refactoring has emerged as a powerful strategy for discovering novel this compound derivatives:
Cluster Identification and Boundary Determination: The process begins with bioinformatic analysis to identify putative phosphonate biosynthetic gene clusters using signature genes such as pepM as a molecular marker. For uncharacterized clusters, boundaries are determined by analyzing regions of low homology in flanking genes and identifying co-localized genes encoding likely tailoring enzymes. In the case of the F-525 cluster from Streptomyces sp. NRRL F-525, this analysis identified 13 genes (fpnA-M) residing in a genomic region distinguished by reduced homology to genes in public databases [1].
Vector Assembly and Promoter Engineering: Selected genes are PCR-amplified and assembled into expression vectors using Gibson assembly or similar techniques. Each gene is placed under the control of strong, constitutive promoters previously characterized in the production host. For the F-525 cluster refactoring, promoters known to function efficiently in Streptomyces lividans were employed, ensuring decoupling from native regulatory constraints [1].
Host Transformation and Screening: The refactored gene cluster is introduced into the heterologous host Streptomyces lividans via intergeneric conjugation or protoplast transformation. Successful exconjugants are selected using appropriate antibiotics and verified by PCR. Transformed strains are cultivated in production media (e.g., R5, SFM, or NAS media) for 5-7 days to allow for natural product accumulation [1].
Table 1: Key Components for Pathway Refactoring of this compound Gene Clusters
| Component | Specification | Application |
|---|---|---|
| Signature Gene | pepM (phosphoenolpyruvate mutase) | Cluster identification |
| Production Host | Streptomyces lividans | Heterologous expression |
| Promoter System | Constitutive Streptomyces promoters | Driving gene expression |
| Assembly Method | Gibson assembly | Vector construction |
| Integration Site | ΦC31 or VWB attachment sites | Chromosomal integration |
| Selection Marker | Apramycin resistance (aac(3)IV) | Selection of exconjugants |
Comprehensive analysis of this compound derivatives requires a combination of spectroscopic and chromatographic techniques:
³¹P NMR Spectroscopy: This technique serves as the primary method for initial detection of phosphonic acid compounds. The characteristic ³¹P chemical shift for this compound derivatives appears in the range of 15-25 ppm, distinct from phosphate esters (0-5 ppm) and inorganic phosphate. For O-PnAS, the phosphonic acid resonance occurs at 19.3 ppm, providing a distinctive fingerprint for this novel compound. Samples for ³¹P NMR are typically prepared by concentrating culture supernatants or extracts and resuspending in D₂O with a small amount of EDTA to chelate divalent cations that might broaden signals [1].
Liquid Chromatography-Mass Spectrometry (LC-MS): Reverse-phase LC-MS systems equipped with C18 columns are employed for separation and mass analysis of this compound derivatives. The mobile phase typically consists of water-acetonitrile gradients with 0.1% formic acid to enhance ionization. High-resolution mass spectrometry (HRMS) using Orbitrap or Q-TOF instruments provides accurate mass measurements that enable determination of elemental composition. Metabolomic fingerprinting using LC-MS combined with chemometric tools has been successfully applied to elucidate the biodegradation of this compound and its impact on fungal metabolism [3].
Advanced Structural Elucidation: Complete structural characterization of novel this compound derivatives requires multidimensional NMR analysis, including ¹H-¹H COSY, HSQC, HMBC, and NOESY experiments. For O-PnAS, these techniques confirmed the connection between the this compound moiety and the serine hydroxyl group through a phosphate ester bond, rather than the more common phosphonate ester linkage [1].
Table 2: Analytical Techniques for Characterizing this compound Derivatives
| Technique | Key Parameters | Information Obtained |
|---|---|---|
| ³¹P NMR | 15-25 ppm chemical shift range | Presence of phosphonate functionality, preliminary structural insights |
| LC-MS/MS | Reverse-phase separation, negative ion mode | Molecular weight, fragmentation pattern, purity assessment |
| HRMS | High mass accuracy (< 5 ppm) | Elemental composition, structural formula confirmation |
| Metabolomic Analysis | LC-MS with multivariate statistics | Global metabolic impact, pathway analysis, biomarker identification |
| Multidimensional NMR | ¹H, ¹³C, COSY, HSQC, HMBC | Complete structural elucidation, connectivity, stereochemistry |
This compound derivatives exhibit diverse biological activities with significant therapeutic potential:
Antiviral Activity: Selected this compound derivatives have demonstrated potent activity against DNA viruses, particularly Herpes simplex virus. These compounds function as viral DNA polymerase inhibitors, competing with the natural substrate dGTP and terminating DNA chain elongation. The phosphonate moiety mimics the pyrophosphate group of dGTP, enabling tight binding to the viral polymerase active site while resisting hydrolysis by cellular phosphatases. Preliminary in vitro studies have identified specific derivatives with significant antiviral efficacy, suggesting potential for development as anti-herpes agents [4].
Enzyme Inhibition: The structural similarity between this compound and phosphate esters or carboxylic acids enables these compounds to serve as potent inhibitors of various enzymes. Notably, this compound derivatives function as competitive inhibitors of alkaline phosphatase, binding to the active site with high affinity while resisting hydrolysis. This inhibitory activity has been exploited in diagnostic applications, including the development of innovative non-radioactive DNA detection systems where the this compound moiety serves as a label that can be detected using chromogenic enzyme substrates [4].
Antibiotic Potential: While this compound itself does not display significant antibacterial activity, its incorporation into more complex structures such as phosphonopeptides enhances cellular uptake and bioactivity. These compounds are transported into bacterial cells via peptide permeases, where intracellular peptidases liberate the bioactive this compound moiety. The liberated inhibitor can then target essential enzymes, particularly those involved in cell wall biosynthesis and central metabolism [1].
Beyond therapeutic applications, this compound derivatives have found utility in various biotechnological and materials science contexts:
Oligonucleotide Therapeutics: Phosphonoacetate (PACE) oligonucleotides represent an important class of modified nucleic acids where the standard phosphodiester backbone is replaced with phosphonoacetate linkages. These modified oligonucleotides exhibit enhanced nuclease resistance, improved cellular uptake, and favorable hybridization properties compared to native DNA or phosphorothioate analogs. The carboxylic acid group of the PACE linkage exists in a pH-dependent equilibrium between protonated and deprotonated states, facilitating endosomal escape through proton sponge effects. PACE oligonucleotides demonstrate significantly enhanced cellular uptake even in the absence of cationic lipid transfection agents, making them valuable tools for antisense applications and siRNA research [5].
Affinity Chromatography: The specific inhibition of alkaline phosphatase by this compound derivatives has been exploited to develop affinity chromatography supports for enzyme purification. Immobilized this compound ligands selectively bind alkaline phosphatase from complex protein mixtures, enabling single-step purification with high yield and specificity. These affinity matrices have proven effective for both diagnostic and research applications where highly pure enzyme preparations are required [4].
Metabolic Probes: The stability of the C-P bond and the distinctive physicochemical properties of this compound derivatives make them ideal metabolic probes for studying biochemical pathways. When incorporated into substrate analogs, the this compound moiety provides a handle for detection and tracking while often maintaining biological activity similar to the native substrate [2].
The rapid expansion of genomic sequence data has enabled systematic genome mining approaches for discovering novel this compound derivatives:
Signature Gene-Based Screening: The pepM gene, which encodes the enzyme responsible for the initial C-P bond formation, serves as a reliable molecular marker for identifying phosphonate biosynthetic potential in microbial genomes. A large-scale genome mining initiative analyzing 10,000 actinomycete genomes revealed 278 pepM-positive strains, with over 200 not producing any known phosphonic acids under standard screening conditions. This suggests a vast reservoir of undiscovered phosphonate natural products, including novel this compound derivatives [1].
Biosynthetic Gene Cluster Analysis: Advanced bioinformatic tools such as antiSMASH and PRISM enable detailed analysis of phosphonate biosynthetic gene clusters, predicting pathway architecture and potential products. The identification of specific gene combinations—particularly the presence of pepM, pdc (phosphonopyruvate decarboxylase), and aldehyde dehydrogenase genes—provides strong evidence for this compound production. Phylogenetic analysis of these genes can further predict structural novelty and guide prioritization for experimental characterization [1] [6].
Heterologous Expression Strategies: For silent gene clusters that are not expressed under laboratory conditions, refactoring approaches have proven highly successful. By redesigning cluster architecture with synthetic regulatory elements and expressing in optimized production hosts, these strategies bypass native regulatory constraints and enable product formation. This approach was successfully applied to the F-525 cluster from Streptomyces sp. NRRL F-525, leading to the discovery of O-PnAS and the identification of this compound as a key biosynthetic intermediate [1].
The following diagram illustrates the integrated workflow for genome mining and discovery:
Figure 2: Integrated workflow for discovery of novel this compound derivatives through genome mining and pathway refactoring. Bioinformatic steps are shown in blue, synthetic biology steps in red, and analytical characterization in green.
The study of this compound derivatives represents a dynamic and rapidly advancing field at the intersection of natural product discovery, synthetic biology, and drug development. The unique structural properties of these compounds, particularly the stable C-P bond and bioisosteric relationship to phosphate esters and carboxylic acids, underpin their diverse biological activities and practical applications. Recent advances in genome mining methodologies have revealed an astonishing diversity of biosynthetic gene clusters encoding putative this compound pathways, suggesting that current knowledge represents only a fraction of nature's structural repertoire.
Future directions in this field will likely focus on several key areas: First, the development of more sophisticated heterologous expression platforms will enable access to the vast reservoir of silent biosynthetic potential identified through genomic surveys. Second, the application of chemoenzymatic synthesis approaches will facilitate production of analog libraries for structure-activity relationship studies and lead optimization. Third, the integration of metabolomic fingerprinting with genetic approaches will provide deeper insights into the physiological roles of this compound derivatives in producing organisms and their ecological functions. Finally, the continued exploration of therapeutic applications, particularly in the areas of antimicrobial and antiviral therapy, will likely yield new clinical candidates based on the this compound structural motif.
The following table summarizes the key biochemical and cellular activity data for this compound from the search results:
| Aspect | Data / Observation | Context / Model |
|---|---|---|
| Reported IC₅₀ | 0.3 - 0.5 μM [1] | Against various herpesviruses (HSV-1, HSV-2, HCMV, EBV) |
| Cellular Activity | Inhibits viral growth and DNA synthesis at ≥200 μg/mL (≈1.4 mM) [2] | HSV-1-infected BHK-21 cells |
| In Vivo Efficacy | Protective effect with 2% topical ointment [2] | Rabbit skin lesion model infected with orthopoxvirus |
| Aqueous Solubility | 260 mg/mL (1856.74 mM) [2] | In vitro stock solution preparation |
| Working Concentration | 100 mg/mL (714.13 mM stock) [2] | In vitro dissolution in PBS |
This compound acts as a pyrophosphate (PPi) mimetic [1]. Its mechanism is to bind to the pyrophosphate binding site of the viral DNA polymerase, thereby preventing the cleavage of pyrophosphate from the incorporated deoxynucleoside triphosphates (dNTPs) during DNA chain elongation. This action competitively inhibits the pyrophosphate exchange reaction, halting viral DNA synthesis [1]. It has been shown to inhibit not only DNA synthesis but also the synthesis of late viral proteins [2].
The activity of antiviral compounds can be assessed against drug-resistant viral strains. The HSV-1 dxpIII strain is noted to be resistant to both this compound and its analog, foscarnet [3]. This makes it a useful tool for validating the specific mechanism of action of new inhibitors or for studying resistance profiles.
This protocol outlines a method to evaluate the inhibitory effect of compounds on herpes simplex virus (HSV) infection in cell culture, specifically testing activity during the post-entry step of the viral life cycle (based on the methodology from [3]). This step is relevant for inhibitors like PAA that target intracellular processes like viral DNA replication.
% Infection = (Number of plaques in treated well / Number of plaques in control well) × 100% Inhibition = 100 - % Infection
The term "PAA" in antiviral research encompasses two distinct classes of compounds: poly(amidoamine)s and polyacrylic acids. Both represent important tools in antiviral discovery and characterization, though they function through different mechanisms and require different experimental approaches. Poly(amidoamine)s (PAAs) are multifunctional tert-amine polymers characterized by high structural versatility and the ability to be designed with peptide-mimetic properties [1]. These synthetic polymers exhibit activity against various viruses through electrostatic interactions with viral particles or host cell membranes. In contrast, polyacrylic acids (PAA) and polymethacrylic acids (PMAA) are polyanionic polymers with demonstrated broad-spectrum antiviral activity that function through both direct interference with virus-cell interaction and induction of interferon-like factors [2]. This application note provides detailed protocols for conducting antiviral assays using both classes of PAAs, along with relevant methodological frameworks for assessing antiviral activity generally.
The development of robust antiviral assays is crucial for both drug discovery and mechanistic studies. These assays enable researchers to quantify antiviral efficacy, determine mechanisms of action, and establish selectivity indices for potential therapeutic compounds. The following sections present detailed protocols for multiple assay formats that have been successfully applied to PAA compounds, along with quantitative results, standardized methodologies, and visual workflows to facilitate implementation in research laboratories.
AGMA1 is an amphoteric, cationic poly(amidoamine) that exhibits broad-spectrum antiviral activity against multiple enveloped viruses, including herpes simplex virus (HSV-1, HSV-2), human cytomegalovirus (HCMV), human papillomavirus (HPV-16), and respiratory syncytial virus (RSV) [1]. Its mechanism of action is attributed to its polycationic nature and side guanidine groups, which facilitate electrostatic interactions with viral surfaces or host cell membranes. The following protocol outlines the standard assay for evaluating AGMA1's antiviral activity.
*Table 1: Antiviral Activity Profile of AGMA1 Poly(amidoamine)
| Virus | EC50 (μg/mL) | 95% CI (μg/mL) | CC50 (μg/mL) | Selectivity Index |
|---|---|---|---|---|
| HSV-1 | 3.04 | 1.75–5.28 | >300 | >98.7 |
| HSV-2 | 5.34 | 1.85–15.4 | >300 | >56.2 |
| HCMV | 0.76 | 0.40–1.47 | >300 | >395 |
| HPV-16 | 0.54 | 0.53–0.55 | >300 | >556 |
| RSV | >100 | N/A | >300 | N/A |
| HRV | >100 | N/A | >300 | N/A |
| VSV | >100 | N/A | >300 | N/A |
*Table 2: Molecular Weight Dependence of AGMA1 Antiviral Activity
| AGMA1 Fraction | Molecular Weight | HSV-1 EC50 (μg/mL) | HCMV EC50 (μg/mL) | RSV EC50 (μg/mL) |
|---|---|---|---|---|
| AGMA14 | 4,500 | 1.93 | 0.39 | 8.87 |
| AGMA17 | 7,800 | 17.0 | Data not provided | Data not provided |
| AGMA120 | 20,500 | Data not provided | Data not provided | Data not provided |
| Polydisperse AGMA1 | 10,100 | 3.04 | 0.76 | >100 |
Cell Preparation: Seed appropriate cell lines in 96-well or 24-well tissue culture plates at optimal densities:
Compound Treatment: Prepare serial dilutions of AGMA1 in maintenance medium. Remove culture medium from cells and add compound-containing medium. Include heparin as a positive control for HSPG-dependent viruses.
Virus Infection: After 2 hours of pre-treatment with compounds, inoculate cells with virus at optimized multiplicities of infection:
Incubation and Assessment:
Data Analysis: Calculate EC50 values (compound concentration that reduces viral plaque/focus formation or SEAP activity by 50%) using PRISM 4 software or equivalent. Determine CC50 (50% cytotoxic concentration) using CellTiter proliferation assay kit.
The RVFV-Ren assay represents a novel, species-independent bioassay for quantifying antiviral type I interferons (IFN-α/β) in biological samples. This method utilizes a recombinant Rift Valley fever virus (RVFV) with the IFN-antagonistic NSs gene replaced by Renilla luciferase (RVFV-Ren), creating an IFN-sensitive reporter virus that replicates in cells from multiple species [3]. The assay offers significant advantages over traditional IFN quantification methods, including broader species compatibility, increased sensitivity, and a convenient luciferase-based readout. Unlike ELISA-based methods that are restricted to specific host species, this bioassay can detect IFN activity from human, murine, and avian sources with comparable sensitivity.
The fundamental principle of this assay relies on the inverse relationship between IFN concentration and luciferase activity. When cells are pre-treated with IFN, they establish an antiviral state that inhibits replication of the IFN-sensitive RVFV-Ren. After infection with RVFV-Ren, the level of viral replication is quantified by measuring Renilla luciferase activity in cell lysates, providing an indirect but highly sensitive measurement of IFN activity in the original sample.
*Table 3: Sensitivity Range of RVFV-Ren IFN Bioassay Across Species
| Cell Line | Species | Linear Range (U/mL) | Sensitivity Limit (U/mL) |
|---|---|---|---|
| A549 | Human | 1–50 | 1 |
| L929 | Murine | 1–50 | 1 |
| CEF | Avian | 1–25 | 1 |
Cell Seeding and IFN Pre-treatment:
RVFV-Ren Infection:
Luciferase Measurement:
Data Analysis and IFN Quantification:
Specificity Controls:
The time-of-addition (TOA) approach is a powerful method for identifying the target of action of newly discovered antiviral compounds, including PAAs. This method determines how long the addition of a compound can be postponed before it loses its antiviral activity in cell culture [4]. Since viral replication follows a defined chronological order, the point at which a compound can no longer inhibit replication when added reveals its mechanism of action. The TOA assay combines multiple mechanism-of-action assays into a single test that covers the full viral replication cycle, providing rapid target identification within 2 days.
This method is particularly valuable for distinguishing between compounds that target early stages of viral replication (attachment, entry, reverse transcription) versus late stages (gene expression, assembly, budding). For PAAs, which may target viral entry through electrostatic interactions, the TOA assay can confirm whether the compound acts at an early stage of the viral life cycle.
Compound Preparation:
Virus Infection and Compound Addition:
Virus Replication Monitoring:
Data Analysis and Interpretation:
*Table 4: Interpretation of Time-of-Addition Results for Antiviral Compounds
| Time of Addition Limit | Potential Target Stage | Example Reference Compounds |
|---|---|---|
| 0-2 hours | Viral attachment/entry | Heparin, Suramin |
| 2-8 hours | Reverse transcription | Nevirapine, AZT |
| 8-12 hours | Integration | Raltegravir |
| 12-24 hours | Gene expression/assembly | Protease inhibitors |
Molecular Weight Considerations: The antiviral activity of PAAs is influenced by molecular weight. As shown in Table 2, lower molecular weight fractions of AGMA1 (e.g., AGMA14, MW 4,500) may exhibit enhanced antiviral potency against certain viruses compared to higher molecular weight fractions [1]. Researchers should characterize the molecular weight distribution of their PAA preparations and consider fractionation if necessary.
Cell Line Selection: Different cell lines exhibit varying susceptibility to viruses and responses to PAAs. Use highly susceptible cell lines optimized for specific viruses (e.g., Vero for HSV, MDCK for influenza, MT-4 for HIV) to ensure robust viral replication and clear assay endpoints.
Charge Characteristics: The net charge and charge distribution of PAAs significantly influence their antiviral activity. Amphoteric PAAs like AGMA1 with overall cationic charges at physiological pH tend to show the broadest antiviral activity [1]. Characterize the isoelectric point and charge distribution of novel PAAs to understand structure-activity relationships.
Containment Requirements: While many antiviral assays can be performed at BSL-2, certain viruses require higher containment levels. The RVFV-Ren assay specifically requires BSL-3 conditions [3]. Researchers should always verify the required biosafety level for their specific virus strains and implement appropriate safety protocols.
Compound Toxicity: PAAs may exhibit cytotoxicity at higher concentrations. Always include cytotoxicity controls (CC50 determination) in parallel with antiviral assays to calculate selectivity indices. Use cell viability assays such as MTT, XTT, or CellTiter-Glo to quantify cytotoxicity.
These application notes provide comprehensive protocols for conducting antiviral assays with poly(amidoamine)s and related compounds, along with supporting methodologies for interferon quantification and mechanism of action studies. The standardized approaches, quantitative benchmarks, and visual workflows presented here should enable researchers to consistently evaluate the antiviral properties of PAA compounds across different viral systems. The tabulated data provides reference values for comparing novel compounds against established PAAs, while the detailed protocols ensure methodological reproducibility. As antiviral resistance continues to emerge, robust assay methods for characterizing novel antiviral compounds like PAAs remain essential tools in antiviral drug development.
This compound (PAA) derivatives represent a class of organophosphorus compounds characterized by a direct carbon-phosphorus (C-P) bond and one or more phosphonic acid groups (R-PO₃H₂). These compounds serve as bioisosteric replacements for natural phosphates and carboxylic acids, making them invaluable tools in medicinal chemistry, biotechnology, and materials science. The unique electronic properties and metabolic stability of the C-P bond render these compounds resistant to enzymatic hydrolysis, thereby enhancing their durability in biological systems compared to phosphate esters. [1] [2]
The structural analogy between this compound derivatives and naturally occurring phosphate compounds enables them to mimic transition states in enzymatic reactions, facilitating their application as enzyme inhibitors. Additionally, the presence of both phosphonic and carboxylic acid groups in a single molecule provides distinctive coordination properties and water solubility characteristics that can be exploited in various industrial and pharmaceutical contexts. These derivatives demonstrate remarkable versatility, with applications spanning from antiviral therapeutics to advanced materials and agrochemicals. [3] [1]
The synthesis of this compound derivatives encompasses multiple methodological approaches, each with distinct advantages and limitations. Researchers can select appropriate synthetic strategies based on desired molecular complexity, functional group compatibility, and scalability requirements. The following table summarizes the principal synthetic routes for accessing this compound derivatives: [1] [4]
Table 1: Synthetic Methods for this compound Derivatives
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Dialkyl Phosphonate Dealkylation | Bromotrimethylsilane, followed by methanolysis (McKenna procedure) or HCl | High yields, clean reactions, compatible with complex molecules | Requires acid-stable protecting groups |
| Arbuzov Reaction | Trialkyl phosphites with halogenated acetic acid derivatives | Direct P-C bond formation, established methodology | Can produce symmetrical diesters, limited functional group tolerance |
| Phosphinocarboxylic Acid Amidites | Tetrazole-activated coupling, standard phosphoramidite chemistry | Ideal for oligonucleotide synthesis, high stepwise yields (>95%) | Requires specialized amidite building blocks |
| Oxidation of Phosphinic Acids | Oxidizing agents under controlled conditions | Access to specific substitution patterns | Limited substrate scope |
| Direct Methods Using H₃PO₃ | Phosphorous acid with appropriate electrophiles | Simultaneous P-C bond formation and acid generation | Can require optimized conditions for different substrates |
This compound derivatives exhibit several distinctive structural characteristics that underlie their functional versatility:
Acidity Profile: this compound derivatives typically display two acidic protons with pKa values ranging from 1.1-2.3 for the first dissociation and 5.3-7.2 for the second dissociation, depending on the electronic properties of substituents. This makes them significantly more acidic than their carboxylic acid analogs. [1]
Molecular Geometry: X-ray crystallographic studies, such as those of methylphosphonic acid, reveal a distorted tetrahedral geometry around the phosphorus atom with P=O bond lengths of approximately 1.50 Å and P-O bond lengths of about 1.54 Å. [1]
Solubility Characteristics: The high polarity of the phosphonic acid group enhances water solubility, particularly in basic media where the functional group becomes deprotonated. This property is frequently exploited to improve aqueous solubility of drug molecules and functional materials. [1]
Steric and Electronic Properties: The P-C bond is approximately 0.2 Å longer than P-O bonds, and the C-P=O bond angle is narrower than in phosphate esters, creating unique steric and electronic properties that influence molecular recognition and biological activity. [5]
This compound derivatives function as competitive inhibitors of alkaline phosphatase (AP), an enzyme widely employed in diagnostic assays and molecular biology techniques. This inhibitory activity forms the basis for several biotechnological applications: [3]
Non-Radioactive DNA Detection: Researchers have developed an innovative technique utilizing this compound inhibitors for DNA probe detection. This method involves covalent attachment of the enzyme inhibitor to DNA probes, followed by detection using chromogenic enzyme substrates. The approach eliminates radiation hazards associated with traditional radioactive detection methods while maintaining high sensitivity. [3]
Affinity Chromatography: this compound derivatives immobilized on solid supports create effective affinity matrices for purifying alkaline phosphatase from complex biological mixtures. The protocol typically involves coupling aminophosphonoacetate to activated chromatography resins like CNBr-activated Sepharose, followed by standard column operation with specific binding and elution conditions. [3]
Table 2: Biotechnology Applications of this compound Derivatives
| Application | Mechanism | Advantages | References |
|---|---|---|---|
| Alkaline Phosphatase Inhibition | Competitive active site binding | Enables development of non-radioactive detection systems | [3] |
| DNA Probe Detection | Enzyme inhibitor conjugated to DNA | Colorimetric detection, eliminates radiation hazards | [3] |
| Enzyme Purification | Affinity chromatography | High purity alkaline phosphatase preparations | [3] |
| Phosphonoacetate (PACE) Oligonucleotides | Modified oligonucleotide backbone | Enhanced nuclease resistance, improved cellular uptake | [5] |
The incorporation of phosphonoacetate linkages into oligonucleotides represents a significant advancement in nucleic acid therapeutics and biochemical tools. The experimental workflow for PACE oligonucleotide applications encompasses synthesis, characterization, and evaluation: [5]
Figure 1: Experimental workflow for phosphonoacetate (PACE) oligonucleotide synthesis and characterization.
Synthetic Protocol: PACE oligonucleotides are synthesized using phosphinoacetic acid amidites on standard automated DNA synthesizers. The stepwise coupling efficiency exceeds 95% using tetrazole activation, with final deprotection under standard conditions (e.g., methylamine treatment). This methodology enables seamless integration of PACE linkages with natural phosphodiester bonds or other modifications. [5]
Characterization Methods:
Cellular Uptake Assessment: PACE oligonucleotides demonstrate significantly enhanced cellular internalization compared to phosphorothioate or methylphosphonate analogs. Protocols for evaluating uptake include Fluorescence Assisted Cell Sorting (FACS) and confocal microscopy using fluorescently labeled constructs, with or without cationic lipid transfection agents. [5]
This compound derivatives exhibit promising antiviral activity against several clinically significant pathogens. Research has identified specific applications and mechanisms:
Herpes Simplex Virus Inhibition: Preliminary in vitro studies demonstrate that select this compound derivatives display potent activity against Herpes simplex virus. The mechanism likely involves inhibition of viral DNA polymerase, analogous to the related drug foscarnet (phosphonoformate). [3] [6]
Broad-Spectrum Antiviral Potential: The structural similarity to foscarnet, an established antiviral agent effective against HIV and herpes viruses, suggests that this compound derivatives may possess broad-spectrum antiviral properties. These compounds interfere with viral replication by mimicking pyrophosphate and inhibiting nucleic acid polymerization. [6] [2]
Recent computational and experimental studies have explored innovative drug delivery approaches for this compound derivatives:
Nanomaterial-Based Delivery: Density Functional Theory (DFT) investigations reveal that B₃O₃ quantum dots interact strongly with this compound molecules (interaction energies up to -27.52 kcal/mol), suggesting their potential as efficient drug delivery vehicles. The proposed mechanism involves non-covalent interactions that facilitate drug loading and release. [6]
Experimental Validation Protocol:
The high affinity of this compound derivatives for calcium ions enables their application in bone-targeted therapies. While bisphosphonates represent the most developed class of bone-targeting agents, this compound derivatives offer potential for innovation in this area:
Molecular Design Strategy: Incorporation of this compound moieties into therapeutic molecules enhances their bone mineral affinity, facilitating targeted delivery to bone tissues for conditions such as osteoporosis, bone metastases, and regenerative medicine. [1] [2]
Experimental Evaluation:
2-Hydroxy this compound (HPAA) has gained significant traction as a chelating agent in water treatment processes. Its ability to form stable complexes with metal ions enables several functional applications: [7]
Corrosion and Scale Inhibition: HPAA effectively binds to calcium, magnesium, and iron ions, preventing scale formation and corrosion in industrial water systems, cooling towers, and pipelines. Municipal water facilities utilizing HPAA report improved water quality and reduced maintenance costs compared to traditional phosphonates. [7]
Protocol for Water Treatment Application:
In agricultural applications, HPAA functions as a plant growth regulator and soil conditioner through several mechanisms: [7]
Nutrient Uptake Promotion: HPAA enhances phosphorus availability in soils and improves plant utilization efficiency, leading to increased crop yields and reduced fertilizer requirements. Field studies demonstrate particular efficacy in phosphorus-deficient soils. [7]
Stress Resistance Enhancement: Applications of HPAA-based formulations improve crop resilience against environmental stressors such as drought, salinity, and temperature extremes through modulation of plant metabolic pathways. [7]
The metal-chelating properties of this compound derivatives have been exploited in industrial cleaning applications: [7]
Cleaning Formulations: HPAA effectively removes metal stains and prevents mineral deposits in manufacturing equipment, leading to improved operational efficiency and reduced downtime in industrial processes. [7]
Materials Processing: These derivatives serve as additives in electroplating solutions, textile processing, and polymer manufacturing, where they control metal ion availability and prevent undesirable precipitation. [7]
This protocol describes the incorporation of phosphonoacetate linkages into oligonucleotides using phosphinoacetic acid amidites on automated DNA synthesizers: [5]
Table 3: Troubleshooting Guide for PACE Oligonucleotide Synthesis
| Issue | Potential Cause | Solution |
|---|---|---|
| Low coupling efficiency | Aged amidites or activators | Use fresh tetrazole solution and ensure proper amidite storage |
| Deprotection failures | Inadequate reaction time or temperature | Extend deprotection time or increase temperature slightly |
| Poor purification recovery | Incorrect pH adjustment during HPLC | Optimize mobile phase pH for PACE characteristics |
| Reduced cellular uptake | Incomplete esterification (if applicable) | Verify esterification efficiency and optimize conditions |
Synthetic Procedure:
Analytical Characterization:
This protocol details the evaluation of this compound derivatives as alkaline phosphatase inhibitors: [3]
Assay Preparation:
Inhibition Kinetics:
This protocol outlines the evaluation of this compound derivatives for antiviral activity: [3] [6]
Cell-Based Antiviral Assay:
Cytotoxicity Evaluation:
This compound derivatives represent a versatile class of organophosphorus compounds with demonstrated utility across biotechnology, pharmaceutical development, and industrial applications. Their unique physicochemical properties, including metabolic stability, metal-chelating capability, and bioisosteric relationship to natural phosphates, underpin their diverse functionality. The continuous evolution of synthetic methodologies enables more efficient production of these compounds, while advanced delivery systems enhance their therapeutic potential. [1] [2] [4]
Future research directions likely include the rational design of next-generation derivatives with optimized pharmacological properties, expanded exploration of their applications in targeted drug delivery, and development of more sustainable synthetic pathways. Additionally, the integration of computational approaches with experimental validation will accelerate the discovery of novel applications for these versatile compounds. As understanding of their mechanisms and interactions deepens, this compound derivatives are poised to make increasingly significant contributions to scientific and technological advancement across multiple disciplines. [6] [2] [4]
2-Hydroxy Phosphonoacetic Acid (HPAA) is an organophosphorus compound valued for its stability and effectiveness in water treatment. Its molecular structure incorporates phosphonic acid, carboxylic acid, and hydroxyl functional groups, enabling strong chelation and dispersion capabilities [1] [2].
Key Characteristics:
HPAA functions through several mechanisms to control scale and corrosion:
HPAA is reported to offer performance superior to other common phosphonates. The table below summarizes its advantages.
Table 1: Performance Comparison of HPAA vs. Common Phosphonates
| Feature | HPAA | HEDP / EDTMP | Reference |
|---|---|---|---|
| Corrosion Inhibition | Excellent (reportedly 5-8 times better than HEDP/EDTMP) [3] [1] [2] | Good | [3] [1] |
| Scale Inhibition | Excellent for Calcium Carbonate (CaCO₃); slightly worse for Calcium Sulfate (CaSO₄) [1] [2] | Varies by type | [1] |
| Calcium Carbonate Dispersancy | Significant reduction in deposition [1] | Good | [1] |
| Stability in Chlorine | Less affected by residual chlorine (0.5-1.0 mg/L) [1] | May decompose | [1] |
| Phosphorus Content | Low [2] | Higher | [2] |
This protocol outlines the use of HPAA for scale and corrosion control in a recirculating cooling water system [2].
1. Reagents and Equipment
2. System Pre-treatment
3. Dosage and Administration
4. Compatibility and Synergistic Formulations
5. Monitoring and Control
1. Reagents and Equipment
2. Experimental Procedure
3. Data Analysis
The following diagram outlines the logical workflow for developing an HPAA-based water treatment protocol, from system assessment to optimization.
Table 2: Key Quantitative Data for HPAA in Water Treatment
| Parameter | Specification / Value | Notes / Reference |
|---|---|---|
| Molecular Formula | C₂H₅O₆P [3] [1] | - |
| Molecular Weight | 156.03 g/mol [1] | - |
| CAS Number | 23783-26-8 [1] [2] | - |
| Typical Appearance | Dark amber/brown transparent liquid [3] [2] | 50% active solution in water [3] |
| pH (1% solution) | 1.0 - 3.0 [3] [1] | - |
| Density (20°C) | ≥1.30 g/cm³ [3] | - |
| Recommended Dosage | 5 - 50 mg/L (active) [2] | Dose is system-dependent |
| Performance Claim | 5-8x better corrosion inhibition than HEDP/EDTMP [3] [1] | - |
| Storage Life | 12 months in a cool, dry place [3] [2] | - |
When handling HPAA, the following safety precautions are recommended:
The future prospect of HPAA is influenced by a global push for more sustainable and environmentally acceptable chemicals. Its demand is expected to grow due to [7] [8]:
Background and Mechanism of Action Phosphonoacetic Acid (PAA) is a pyrophosphate analog that competitively inhibits the activity of viral DNA polymerases by binding to the pyrophosphate binding site [1] [2]. This action blocks the elongation of the DNA chain, thereby suppressing viral DNA replication.
It is critical to distinguish PAA's mechanism from that of ribonucleotide reductase (RNR) inhibitors. RNR catalyzes the formation of deoxyribonucleotides (dNTPs), the essential building blocks for DNA synthesis [3]. Inhibiting RNR depletes the dNTP pool, indirectly affecting DNA replication. PAA, in contrast, acts directly on the DNA polymerase enzyme itself.
PAA's value in research stems from its ability to distinguish between early and late viral gene expression. Since late gene expression typically depends on viral DNA replication, treating infected cells with PAA allows researchers to study early genes in isolation [1] [4] [5].
This protocol outlines the use of PAA to classify viral genes as "early" or "late" during a lytic infection, using human cytomegalovirus (HCMV) or Epstein-Barr virus (EBV) as model systems.
1. Materials and Reagents
2. Procedure
3. Data Interpretation
The experimental workflow and expected outcomes are summarized in the diagram below.
The table below summarizes critical experimental factors and the distinct roles of different viral DNA replication inhibitors.
| Aspect | Considerations for PAA | Comparison to Other Inhibitors |
|---|---|---|
| Working Concentration | 100 - 300 µg/mL is a common range [2]. Optimal concentration should be empirically determined for each virus-cell system. | Roscovitine (cdk inhibitor): ~16 µM for cell cycle block, similar for viral inhibition [6]. |
| Cytotoxicity | Can be toxic to cells with prolonged exposure (>72 hours). Limit treatment duration where possible. | Varies by inhibitor; CHX is highly toxic and typically used in short pulses. |
| Mechanistic Distinction | Direct DNA Pol inhibitor. Used to define late gene expression. | RNR inhibitors (e.g., hydroxyurea, triapine): Deplete dNTP pool. Cdk inhibitors (e.g., Roscovitine): Block viral transcription/early steps [6]. |
Understanding that PAA is not an RNR inhibitor is fundamental for designing rigorous experiments. Its primary application remains the functional classification of viral genes. The discovery that some viral immunomodulatory proteins are expressed via mechanisms independent of the canonical late gene transcription machinery suggests that PAA may not block all "late" functions, highlighting the complexity of viral gene regulation [4] [5].
Future research could focus on developing more specific and less toxic polymerase inhibitors. Furthermore, combining PAA with other inhibitors, like roscovitine, can help dissect the complex interplay between viral and host factors during infection [6].
Phenylacetic Acid (PAA) represents a significant yet underutilized natural auxin with substantial potential for agricultural applications. First identified as a plant growth regulator in 1935, PAA has been recognized as an endogenous auxin in numerous plant species for over eight decades, yet its commercial development has been limited compared to other auxins such as indole-3-acetic acid (IAA) and synthetic analogs. Recent research has revealed that PAA is widely distributed across both vascular and non-vascular plants, with endogenous concentrations often exceeding those of IAA by substantial margins across various plant tissues. For instance, in Arabidopsis, PAA levels were measured at 14.8-fold higher than IAA in inflorescences and 8.3-fold higher in roots, suggesting significant physiological relevance [1].
Unlike the well-characterized polar transport mechanism of IAA, PAA exhibits distinct transport characteristics, remaining largely immobile within plant tissues. This property, combined with its natural occurrence and relatively lower biological activity, positions PAA as an ideal candidate for targeted agricultural applications where localized effects are desirable without systemic dispersion. This document provides comprehensive application notes and experimental protocols to facilitate the research and development of PAA-based agricultural enhancements for researchers, scientists, and drug development professionals.
Although both PAA and IAA function as natural auxins, they exhibit distinct structural characteristics that underlie their differential activities and applications. While IAA contains an indole ring structure derived from tryptophan metabolism, PAA features a phenyl ring structure, making it more chemically stable and less susceptible to photodegradation and enzymatic hydrolysis. This structural difference translates to enhanced environmental persistence compared to IAA, an advantageous property for agricultural formulations where prolonged activity is desired.
Table 1: Comparative Analysis of Phenylacetic Acid (PAA) and Indole-3-Acetic Acid (IAA) Properties
| Property | Phenylacetic Acid (PAA) | Indole-3-Acetic Acid (IAA) |
|---|---|---|
| Biosynthetic Precursor | Phenylpyruvate (PPA) [1] | Tryptophan/IPA [1] |
| Endogenous Concentration in Arabidopsis | 413 ± 15 pmol/gFW (seedlings) [1] | 49 ± 2 pmol/gFW (seedlings) [1] |
| Relative Biological Activity | Lower (10-20× less in lateral root induction) [1] | Higher (reference standard) |
| Transport Characteristics | Non-polar [1] | Active polar transport [1] |
| Sensitivity to Gravitropic Stimulation | No active gradient formation [1] | Active gradient formation [1] |
| Signal Transduction Pathway | TIR1/AFB-dependent [1] | TIR1/AFB-dependent [1] |
| Distribution in Plants | Widespread (vascular and non-vascular) [1] | Ubiquitous |
| Enzymatic Involvement in Biosynthesis | YUC flavin-containing monooxygenases [1] | TAA1 and YUC enzymes [1] |
The differential characteristics outlined in Table 1 highlight the complementary roles that PAA and IAA may play in plant growth and development. Notably, the significantly higher endogenous levels of PAA despite its lower receptor activity suggest possible roles as a storage auxin or modulator of IAA activity through competition for receptor sites or transport mechanisms. The absence of polar transport for PAA indicates its action is primarily localized to synthesis sites, unlike IAA which forms precise concentration gradients to direct developmental patterns.
PAA functions through the canonical TIR1/AFB signaling pathway, similarly to IAA, promoting the interaction between TIR1/AFB F-box proteins and Aux/IAA transcriptional repressors. This interaction facilitates the ubiquitination and degradation of Aux/IAA proteins via the SCF E3-ligase complex, subsequently releasing AUXIN RESPONSE FACTORS (ARFs) to modulate transcription of auxin-responsive genes [1]. Research has demonstrated that PAA and IAA regulate a largely overlapping set of auxin-responsive genes, though with differing potency and kinetics.
Figure 1: PAA Signaling Through the TIR1/AFB Pathway. PAA binds to TIR1/AFB receptors, promoting Aux/IAA repressor degradation and releasing ARF transcription factors to regulate gene expression [1].
The biosynthetic pathway of PAA remains partially characterized, though current evidence indicates two potential routes: a nitrilase-dependent pathway using benzylglucosinolate as a precursor, and a phenylpyruvate decarboxylation pathway potentially catalyzed by YUC flavin-containing monooxygenases [1]. Induction of YUC gene expression in Arabidopsis leads to increased PAA metabolite levels, supporting the involvement of these enzymes in PAA biosynthesis. The regulatory mechanisms controlling PAA homeostasis remain largely uncharacterized, presenting a significant knowledge gap and research opportunity.
PAA demonstrates significant efficacy in promoting lateral root development across various plant species, with notable potency in certain legumes. Unlike IAA, which primarily enhances primary root development with inhibitory effects at higher concentrations, PAA exhibits a more specific stimulation of lateral root formation, making it particularly valuable for establishing robust root systems in transplanted seedlings and cuttings.
Protocol 1: Lateral Root Induction in Arabidopsis and Dicot Species
Materials:
Procedure:
Expected Results: PAA treatment at 10-50 μM typically induces a 1.5 to 3-fold increase in lateral root density compared to controls, though with approximately 10-20 fold lower potency than IAA [1].
PAA serves as an effective auxin source for in vitro culture systems, particularly where reduced morphogenic activity compared to IAA is desirable. The relatively lower activity of PAA allows for fine-tuned control of dedifferentiation and redifferentiation processes in tissue culture, potentially improving regeneration efficiency in recalcitrant species.
Protocol 2: Callus Induction and Plant Regeneration
Materials:
Procedure:
Technical Notes: PAA concentrations of 5-20 μM generally promote sustained callus growth without the excessive hyperhydricity sometimes observed with 2,4-D or IAA. The non-polar transport characteristic of PAA ensures localized effects without diffusion throughout the culture medium.
Emerging evidence suggests that PAA participates in stress adaptation responses, though its specific role remains less characterized than other stress-associated hormones like ABA. Modulation of PAA levels may influence stress signaling networks and enhance resilience through interaction with other hormonal pathways.
Protocol 3: Stress Tolerance Assessment in Model Plants
Materials:
Procedure:
Expected Outcomes: PAA pretreatment may modulate stress-responsive gene expression and improve recovery, potentially through interaction with ABA and JA signaling pathways. Document treatment-specific morphological changes and survival rates compared to controls.
Protocol 4: Extraction of PAA from Plant Tissues
Materials:
Procedure:
Protocol 5: Liquid Chromatography-Tandem Mass Spectrometry Quantification
Materials:
Chromatographic Conditions:
Mass Spectrometric Parameters:
Table 2: Method Validation Parameters for PAA Quantification in Plant Matrices
| Validation Parameter | Acceptance Criteria | Typical Performance for PAA |
|---|---|---|
| Linear Range | R² > 0.99 | 1-500 ng/mL [2] |
| Limit of Detection (LOD) | Signal-to-noise > 3:1 | 0.2-3.7 ng/mL [2] |
| Limit of Quantification (LOQ) | Signal-to-noise > 10:1 | 0.83-11.2 ng/mL [2] |
| Precision (CV%) | <15% | <10% [2] |
| Accuracy (%) | 85-115% | 85-115% [2] |
| Extraction Recovery | >70% | Matrix-dependent |
| Matrix Effects | Consistent internal standard correction | Signal suppression/enhancement <25% |
Formulation Guidelines: PAA can be formulated as soluble concentrates, wettable powders, or granular applications depending on the target use pattern. The relatively high stability of PAA compared to IAA allows for extended shelf life with proper storage conditions (cool, dark environments). For foliar applications, include adjuvants to enhance foliar penetration while considering the limited phloem mobility of PAA.
Field Application Recommendations:
Regulatory Status: As a naturally occurring plant metabolite, PAA may qualify for reduced regulatory requirements in many jurisdictions compared to synthetic plant growth regulators. However, comprehensive toxicological studies are still recommended for commercial product development.
Phenylacetic Acid represents a versatile and eco-friendly alternative to synthetic plant growth regulators, with particular advantages in applications requiring localized responses and moderate auxin activity. Its natural occurrence in food crops and favorable environmental profile position PAA as an ideal candidate for sustainable agriculture initiatives and organic production systems where synthetic regulators are prohibited.
Future research should focus on elucidating the molecular details of PAA biosynthesis and metabolism, engineering crops with optimized PAA levels for improved stress resilience, and developing formulation technologies that enhance PAA efficacy and stability under field conditions. The integration of PAA applications with precision agriculture technologies, including variable rate application and sensor-based decision systems, represents a promising direction for maximizing its agricultural potential while minimizing environmental impacts [3] [4].
Quantitative NMR (qNMR) is a powerful method for determining the purity of analytical standards and compounds without the need for identical reference materials. Phosphonoacetic acid is an ideal internal standard for ³¹P qNMR due to its high purity, stability, and single, sharp phosphorus signal [1] [2].
This protocol is adapted from methods used for certifying reference materials and analyzing active forms of vitamins [1] [2].
1. Instrument and Material Setup
2. Sample Preparation
3. NMR Acquisition Parameters
4. Data Processing and Purity Calculation
Purity (Analyte) = (Iₐₙₐₗyₜₑ / Iₛₜd) × (Nₛₜd / Nₐₙₐₗyₜₑ) × (Mₐₙₐₗyₜₑ / Mₛₜd) × (mₛₜd / mₐₙₐₗyₜₑ) × Pₛₜd
Where:
The workflow for this protocol is summarized in the following diagram:
The table below summarizes performance data from studies that used this compound in qNMR, demonstrating its reliability.
Table 1: Performance Data for this compound in ³¹P qNMR Applications
| Application Context | Linear Range | Precision (Repeatability) | Key Finding / Validation | Source |
|---|---|---|---|---|
| Certification of CRMs | Not Specified | Purity results for tris(2-chloroethyl) phosphate were 98.43% ± 0.66% and 98.45% ± 0.44% using two different CRM batches of this compound. | Results from ¹H and ³¹P qNMR using different traceability chains were consistent within measurement uncertainty. | [1] |
| Analysis of Active Vitamins B1, B2, B6 | 2.5–7.5 mM (for all three vitamins) | Repeatability (RSD < 1.40%); Intermediate Precision (RSD < 1.67%) | The method was validated per ICH guidelines, showing high accuracy (98.4–101.8% recovery) and precision. | [2] |
Beyond its primary role as a qNMR standard, this compound appears in other specialized research contexts.
I hope these detailed application notes and protocols are helpful for your research. Should you require further information on a specific analytical technique or a different application, please feel free to ask.
This compound (PAA) is an organophosphorus compound characterized by a direct carbon-phosphorus (C–P) bond and one or more –PO₃H₂ moieties in its acid, ester, or deprotonated form. [1] Phosphonates represent a crucial category of scale and corrosion inhibitors widely employed in industrial water systems, household detergents, and cleaning fluids. [1] [2] Their effectiveness stems from a unique ability to prevent scale formation by inhibiting the precipitation and aggregation of scale-forming crystals such as calcium carbonate, barium sulfate, and iron sulfide. [2] The robust C–P bond provides superior chemical stability compared to phosphate esters (which have a C–O–P bond), making phosphonates preferred for challenging industrial environments. [1]
Scale inhibitors like PAA function through a threshold inhibition mechanism, where very low dosages (several ppm) can prevent scale formation for extended periods. [2] The precise mechanism involves:
Table 1: Common Types of Scale and Their Characteristics
| Scale Type | Chemical Formula | Characteristics | Inhibition Challenge |
|---|---|---|---|
| Calcium Carbonate | CaCO₃ | Most common type; less soluble at higher temperatures. [2] | Moderate |
| Barium Sulfate | BaSO₄ | Forms very hard, insoluble scale; often requires mechanical removal. [2] | High |
| Iron Sulfide | FeS | Associated with sulfate-reducing bacteria activity. [2] | Moderate |
| Sodium Chloride | NaCl | Common salt scale. [2] | Low |
The following diagram illustrates the primary mechanism of scale inhibition by this compound.
Phosphonates like PAA demonstrate exceptional effectiveness at very low concentrations, typically in the parts-per-million (ppm) range. [2] [3] This "threshold effect" makes them highly efficient and cost-effective. Performance is influenced by several water chemistry parameters:
Table 2: Key Performance Factors for Phosphonate Scale Inhibitors
| Factor | Impact on Performance | Considerations for PAA |
|---|---|---|
| Dosage Concentration | Effective at 1-10 ppm range; sub-stoichiometric "threshold" effect. [3] | Optimal dosage must be determined for specific system. |
| Water Temperature | High temperatures can degrade some inhibitors; phosphonates are generally stable. [2] | PAA expected to maintain stability at moderate temperatures. |
| pH Level | Performance decreases in low-pH environments. [2] | System pH should be monitored and controlled. |
| Divalent Cations | Ca²⁺, Mg²⁺ can affect inhibitor molecule behavior and solubility. [2] | Water analysis needed to account for cation content. |
| System Retention Time | Longevity in the system affects treatment frequency. [2] | PAA's C–P bond provides chemical stability for extended action. |
The static bottle test is a widely used method for evaluating scale inhibitor performance in bulk solution. [2]
Materials: Synthetic brine or field water sample; scale inhibitor stock solution (PAA); water bath; serum bottles; syringes and filters; analytical equipment for cation/anion analysis.
Procedure:
Inhibition Efficiency Calculation:
Inhibition Efficiency (%) = [(C_inhibited - C_control) / (C_initial - C_control)] × 100
Where C represents the concentration of the scaling ion (e.g., Ca²⁺) after the test period.
The dynamic tube blocking test evaluates scale inhibitor performance under flowing conditions, simulating real-world pipelines. [2]
Materials: Two brine solutions (one containing cations, the other anions); syringe or piston pumps; capillary coil; pressure transducer; data acquisition system.
Procedure:
Monitoring phosphonate concentration is crucial for treatment efficacy. Ion Chromatography (IC) coupled with Integrated Pulsed Amperometric Detection (IPAD) provides a green analytical method for quantifying phosphonates without derivatization. [4]
Materials: Ion chromatography system with integrated pulsed amperometric detector; gold working electrode; pH-stable anion exchange column; alkaline eluent (e.g., KOH or NaOH).
Procedure:
The experimental workflow for evaluating this compound as a scale inhibitor is summarized in the following diagram.
For most industrial applications, scale inhibitors like PAA are applied via continuous injection. [2]
Implementation:
In oilfield applications, squeeze treatment is a common method for delivering scale inhibitors into the formation to prevent scale buildup in the wellbore and near-wellbore area. [2]
Procedure:
The environmental profile of phosphonates is an important consideration:
This compound represents a promising scale inhibition technology operating through crystal modification mechanisms at threshold dosage levels. Its effectiveness stems from its molecular structure, which allows for strong adsorption on crystal surfaces and metal substrates. While general phosphonate performance is well-documented, application-specific testing using the described protocols is essential to determine optimal PAA dosage and treatment strategy for particular water systems. The development of green analytical methods like IC-IPAD supports sustainable monitoring approaches for these important water treatment chemicals.
The main mechanism of PAA resistance involves mutations in the gene encoding the viral DNA polymerase. The evidence for this is comprehensive:
| Evidence Type | Key Findings |
|---|---|
| Genetic Studies | Selection of PAA-resistant (PAAr) HSV mutants during passage in PAA-containing media; resistant viruses have mutations in the DNA polymerase gene [1]. |
| Biochemical Studies | DNA polymerase activity from PAAr mutant viruses is resistant to PAA inhibition in in vitro assays [1] [2]. |
| Complementation & Recombination | The PAA resistance marker (Pr) recombines at high frequency and is a property of the DNA polymerase itself [1]. |
The relationship between the mutation and the resistant phenotype can be visualized as follows:
Here are two key methodologies used to study and characterize PAA-resistant HSV mutants.
This protocol outlines how to generate and isolate PAA-resistant viral clones [1] [2].
Key Steps:
Once isolated, you can characterize the mutants through these key assays:
| Assay Type | Protocol Summary | Interpretation of Resistance |
|---|
| In vitro DNA Polymerase Assay | Extract DNA polymerase from infected cells. Measure incorporation of radiolabeled dNTPs into DNA with & without PAA [1]. | Polymerase from PAAr mutants requires higher PAA concentration for 50% inhibition (IC50). | | Viral Protein Synthesis Analysis | Infect cells, label proteins with 35S-methionine at different times, immunoprecipitate specific viral proteins, and analyze by SDS-PAGE [1]. | PAAr mutants synthesize late (γ) proteins in the presence of PAA, unlike wild-type virus. |
The table below summarizes the increased resistance levels observed in selected mutants and the corresponding effect on the viral DNA polymerase.
| Virus Strain / Mutant | Resistance Level (Plaque Formation) | DNA Polymerase Resistance | Key Findings |
|---|---|---|---|
| Wild-Type HSV-1 | Sensitive (baseline) | Sensitive (baseline) | PAA inhibits viral DNA synthesis and late (γ) protein production [1]. |
| Selected PAAr Mutants | Progressively higher resistance with sequential passage in PAA [1]. | Increased resistance in vitro correlated with plaque resistance [1]. | Resistant polymerase is the key determinant; PAAr can complement PAAs in mixed infections [1]. |
| Bromodeoxyuridine-induced Mutant | Replicated in 100 µg/ml PAA [2]. | Induced a PAA-resistant DNA polymerase [2]. | Confirms genetic link between virus and its polymerase sensitivity. |
While the primary mechanism in viruses involves DNA polymerase, research on mouse S49 T-lymphoma cells suggests an alternative resistance pathway in mammalian systems. Mutant cell lines resistant to the related drug phosphonoformic acid (PFA, foscarnet) showed increased ribonucleotide reductase activity [3] [4]. This elevated activity led to expanded dCTP pools, partially counteracting drug toxicity. This indicates that in mammalian cells, the mechanism may involve nucleotide pool perturbation, which is distinct from the viral polymerase mutations [3] [4].
The table below summarizes specific DNA polymerase mutations that confer resistance to Phosphonoacetic Acid (PAA) across different viruses.
| Virus Family | Virus | DNA Polymerase Mutation(s) | Key Phenotypic Characteristics & Notes | Primary Research / Citation |
|---|---|---|---|---|
| Poxvirus | Vaccinia Virus (VACV) | Multiple, including residues A314, A613, S684, T688, A831, E856, L924 [1] [2]. | Mutations arise in both 3'-5' exonuclease and polymerase domains. Shows complex patterns of cross-resistance to other ANPs like Cidofovir [1]. | [1] [2] |
| Poxvirus | Vaccinia Virus (mutant NG26) | Mutation in the HindIII E DNA fragment (linked to PAA resistance) [3]. | Confers PAA resistance and temperature sensitivity. The mutant has a DNA-negative phenotype at 40°C [3]. | [3] |
| Herpesvirus | Herpes Simplex Virus (HSV) | Not specified in detail, but PAA-resistant mutants are well-documented [4] [5]. | PAA-resistant mutants induce a PAA-resistant DNA polymerase. Some polymerase mutations can attenuate neurovirulence in vivo without affecting replication in the brain [4] [5]. | [4] [5] |
Here are detailed methodologies for key experiments cited in the research, which you can adapt into standard operating procedures (SOPs).
This protocol describes how to isolate drug-resistant viral clones under selective drug pressure.
This workflow outlines how to identify the mutations responsible for the resistance phenotype.
E9L gene in poxviruses). Perform PCR using the purified viral DNA as a template.This procedure determines the level of resistance and cross-resistance of the isolated mutant.
The following diagrams outline the core processes for investigating PAA resistance.
1. What are the key factors affecting PAA stability in aqueous solution? PAA is generally considered chemically stable and is hard to hydrolyze, remaining intact even in the presence of acid or alkali [1]. The primary factors that can impact its stability are:
2. How does PAA interact with metal ions in solution? PAA acts as a chelating agent, forming complexes with di- and multivalent cations [7]. The stability of these complexes varies by metal ion and pH. Coordination typically occurs in a bidentate manner, meaning the metal ion binds to two oxygen atoms on the phosphonate group, which can be confirmed by shifts in NMR signals [3].
The table below summarizes stability constants (log K) for PAA complexes with various metal ions, determined at 25°C and extrapolated to zero ionic strength (I=0) for thermodynamic consistency [4].
Table 1: Thermodynamic Stability Constants for PAA-Metal Complexes
| Metal Ion | log K (ML) | log K (MHL) | Experimental Conditions |
|---|---|---|---|
| Ca²⁺ | 4.68 ± 0.03 | 2.61 ± 0.08 | I=0, 25°C |
| Mg²⁺ | 5.58 ± 0.09 | 3.0 ± 0.3 | I=0, 25°C |
| Al³⁺ | Formation of dimeric and monoprotonated species observed | Potentiometric titration, pH > 7 [3] |
Note: ML refers to the complex with the fully deprotonated PAA ligand; MHL refers to the complex with a monoprotonated ligand.
3. What are the known degradation pathways for PAA? PAA can be degraded through both abiotic and biotic pathways:
4. I am experiencing retention time drift when analyzing PAA via HPLC with a mobile phase containing methanol. How can I troubleshoot this? Retention time sensitivity in HPLC is a common challenge. Your issue is likely due to pH variability, especially when measuring the pH of a water-methanol mixture.
This protocol is adapted from studies on the UV degradation of phosphonates [2].
1. Principle Phosphonoacetic acid in an aqueous solution is exposed to high-intensity UV radiation. The cleavage of the C-P bond releases inorganic phosphate (Pi), which can be quantified to determine the degradation rate.
2. Materials
3. Procedure
4. Data Interpretation The rate of Pi release is a direct measure of PAA degradation. Under the described experimental conditions, the average rate for PAA is 1.58 µmoles Pi per hour [2]. This can be used to compare the relative susceptibility of PAA to UV degradation under different conditions.
The following workflow diagram illustrates the key steps and decision points in this protocol:
Diagram 1: Experimental workflow for monitoring PAA degradation via UV photo-oxidation.
This protocol is based on metabolomic studies of Penicillium species grown on PAA [6].
1. Principle Fungal strains are cultured in a medium where PAA serves as the sole phosphorus source. The degradation of PAA is confirmed by monitoring fungal growth and the activity of the enzyme phosphonoacetate hydrolase.
2. Materials
3. Procedure
4. Data Interpretation Successful fungal growth in the CDM-PA medium, coupled with the detection of phosphonoacetate hydrolase activity, confirms the biodegradation of PAA. Metabolomic fingerprints can reveal how PAA influences fungal metabolism, such as activating pathways for secondary metabolites [6].
Table 2: Common Experimental Issues and Proposed Solutions
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Precipitation in solution | Formation of insoluble complexes with metal cations (e.g., Ca²⁺, Mg²⁺, Al³⁺). | Use high-purity water (e.g., Milli-Q). Chelate metal ions with a dedicated agent if they are not the subject of your study. Ensure the solution pH is not conducive to precipitation [3]. |
| Unexpectedly low PAA concentration in biological assays | Microbial contamination leading to biodegradation. | Use sterile techniques. Filter-sterilize PAA stock solutions. Include proper controls to check for contamination [5] [6]. |
| Poor peak shape or retention time drift in HPLC | Mobile phase pH is not robust or is measured inaccurately in water/organic solvent mixtures. | Adjust pH of the aqueous buffer before adding organic solvent. Use a buffer appropriate for the target pH (e.g., phosphate for pH ~2.4). Use accurate, standardized mixing of mobile phase components [8]. |
Q1: What are the main strategies to speed up the process of enzyme assay optimization?
Q2: How can I predict which substrates a specific enzyme will act upon?
Q3: My assay has high background noise. What could be the cause?
Q4: What should I do if my detected signal is too low?
The table below outlines common experimental issues, their potential causes, and recommended solutions.
| Problem | Potential Causes | Solutions & Optimization Strategies |
|---|
| High Background Noise | • Incomplete plate blocking [6] [4]. • Antibody cross-reactivity [6]. • Contaminated reagents or water [3]. • Sample autofluorescence (for fluorescence assays) [3]. | • Extend blocking time; use different blocking agents (e.g., BSA, casein, non-fat dry milk) [4]. • Use species-specific, cross-adsorbed secondary antibodies [6]. • Use fresh, high-purity reagents and water; filter buffers [3]. • Switch to luminescence or TR-FRET detection methods [3]. | | Low or No Signal | • Inactive enzyme, antibody conjugate, or oxidized substrate [5] [3]. • Sub-optimal concentrations of assay components (enzyme, substrate) [1]. • Improper microplate reader settings [3]. • Low transfection efficiency (for cell-based assays) [5]. | • Use fresh aliquots of substrates; verify reagent activity [5]. • Use DoE to optimize concentrations of key factors [1]. • Increase PMT voltage/gain; ensure correct wavelength/filter [3]. • Optimize transfection protocol; use a positive control plasmid [5]. | | Poor Reproducibility (High Well-to-Well Variance) | • Inconsistent pipetting or washing [5]. • Non-uniform cell plating or lysis [5]. • Edge effects on the microplate (evaporation). • Protein coating not uniform across the plate [6]. | • Use calibrated pipettes; perform washes thoroughly and consistently [5]. • Centrifuge lysates before measurement; ensure uniform cell seeding [5]. • Use a plate sealer; incubate in a humidified chamber. • Ensure plate has low CV for protein binding (<5%); validate coating concentration [6]. | | Unexpected Signal in Negative Controls | • Non-specific substrate conversion due to contamination [3]. • "Hooking effect" where very high analyte concentrations cause a false low signal [6]. • In competitive ELISA, color indicates a negative test (absence of competing antibody) [4]. | • Identify and replace contaminated reagents [3]. • Dilute the sample and re-run the assay [6]. • Confirm the expected result for your assay format; in competitive ELISA, no color = positive result [4]. |
This methodology, derived from a guide on enzyme assay optimization, provides a systematic way to find optimal conditions faster than traditional approaches [1].
1. Define Your Objective and Key Variables
2. Select and Execute an Experimental Design
3. Analyze Data and Establish Optimal Conditions
4. Validate the Model
The workflow for this protocol is summarized in the following diagram:
For researchers working with enzymes of unknown specificity, the EZSpecificity model offers a powerful computational tool. The workflow for utilizing this tool is as follows [2]:
Key Application: This model is particularly useful for identifying potential substrates for enzyme classes like halogenases, where it demonstrated 91.7% accuracy, or for exploring promiscuous activities in enzyme superfamilies [2].
Q1: What is this compound (PAA) and what is its primary mechanism of action? PAA is a phosphonate compound that mimics pyrophosphate. Its primary established mechanism is the inhibition of viral DNA polymerases.
Q2: In which experimental contexts is PAA commonly used? Researchers use PAA primarily as a tool compound to:
| Issue | Possible Reason | Suggested Mitigation |
|---|---|---|
| High cellular toxicity in host cells | Off-target effects on host polymerases; general phosphonate cytotoxicity | Optimize concentration and exposure time; use lowest effective dose (see Experimental Protocols) |
| Lack of desired inhibitory effect | Viral polymerase resistance; improper storage or solution preparation | Verify activity on sensitive virus strain (e.g., HSV-1); prepare fresh stock solutions |
| Inconsistent results between experiments | Degradation of PAA in solution; variations in cell culture conditions | Aliquot and store stock solutions at -20°C; standardize cell passage number and confluence |
Protocol 1: Using PAA to Inhibit Viral Replication in Cell Culture This methodology is adapted from research on HSV-1 [2].
Protocol 2: Culturing Microorganisms with PAA as a Phosphorus Source This protocol is based on studies with Penicillium fungi [3].
The search results indicate that some organisms have developed natural mechanisms to handle PAA, which can inform mitigation strategies.
1. Enzymatic Degradation:
2. Metabolic Adaptation:
The following diagram outlines the documented cellular interactions with PAA and the potential mitigation strategies based on the current literature.
Based on the available information, here are the primary strategies and knowledge gaps:
The use of PAA is gaining significant momentum in 2025, largely driven by new environmental regulations. Understanding this context is key for anyone in the field of water decontamination.
The most technically relevant application of PAA for decontamination is in Advanced Oxidation Processes (AOPs). The following table summarizes its properties and common activation methods based on a scientific review [4].
| Aspect | Description |
|---|---|
| Chemical Profile | Organic peroxyacid (CH3C(O)OOH) with high oxidation potential (E0 = 1.96 V), close to hydrogen peroxide and higher than chlorine dioxide [4]. |
| Primary Use in AOPs | Activated to generate highly reactive radical species (e.g., hydroxyl radical •OH, organic radicals) for destroying pollutants and pathogens [4]. |
| Common Activation Methods | UV/Solar light irradiation, ultrasound, metal ions or oxides (e.g., Fe2+), and activated carbon catalysts [4]. |
This workflow illustrates how PAA is activated and functions in a typical AOP system for water decontamination and disinfection:
A good first step is to systematically review your experimental system. The table below outlines common sources of PAA variability and how to address them.
| Problem Area | Specific Issue | Potential Source of Variability | Suggested Solution / Consideration |
|---|---|---|---|
| Biological Activity | Unexpected lack of inhibition | Target resistance mutations | In viral DNA polymerases, specific mutations (e.g., Gly372Asp, Cys356Tyr, Gly380Ser in poxviruses) confer PAA resistance [1]. |
| Unexpected signaling response | Transceptor binding vs. activation | In yeast Pho84 transceptor, PAA binds the phosphate-binding site but does not trigger signaling, unlike other agonists [2]. | |
| Chemical Purity & Analysis | Impurities in standard | Non-certified source material | Use a certified pure standard. Phosphonoacetic acid is available as a high-purity candidate Certified Reference Material (CRM) for quantitative NMR [3]. |
| Analytical interference | Complex sample matrix | For phosphonate analysis in complex mixtures, use Ion Chromatography (IC) or LC-MS to avoid interference [4]. | |
| Microbial Systems | Variable degradation rates | Presence of specific microbial enzymes | Fungal strains (e.g., Penicillium commune) express phosphonoacetate hydrolase, actively degrading PAA as a phosphorus source [5]. |
| Pathway identification | Unknown biosynthetic routes | In Streptomyces, PAA can be a biosynthetic intermediate for natural products like O-phosphonoacetic acid serine [6]. |
Q1: My PAA is not inhibiting the viral DNA polymerase as expected. What could be wrong? The most likely cause is a resistance mutation in the viral DNA polymerase gene. PAA and its relative foscarnet inhibit polymerases by binding to the pyrophosphate binding site [1]. Specific mutations (e.g., at residues 356, 372, or 380 in vaccinia virus polymerase) can make the enzyme resistant to PAA without affecting its basic function [1]. You should sequence the polymerase gene of your viral strain to check for known resistance mutations.
Q2: How can I ensure the purity of my PAA for quantitative experiments? For highly precise work like assay development or metabolomics, it is critical to use a high-purity standard. This compound is available as a Certified Reference Material (CRM) [3]. You can use quantitative NMR (qNMR), specifically ³¹P qNMR, with an internal standard like triphenyl phosphate to verify the purity of your PAA stock directly in your lab [3] [7].
Q3: I am studying phosphate signaling in yeast. Why is PAA not eliciting a response? This is related to the specific mechanism of the protein you are studying. The yeast Pho84 phosphate transporter also acts as a sensor (transceptor). Research shows that while phosphate and other agonists trigger a signaling response, PAA only acts as a competitive inhibitor of transport and does not activate signaling [2]. This indicates that simply binding to the receptor is insufficient; a specific conformational change is required for signaling that PAA does not induce.
Q4: My PAA is being degraded in a microbial culture. How is this happening? Certain microorganisms, particularly fungi like Penicillium species, can use PAA as a sole source of phosphorus. They do this by producing an enzyme called phosphonoacetate hydrolase, which cleaves PAA [5]. This is a biodegradation process. If your experimental system is not axenic, consider microbial contamination. Otherwise, select a microbial strain that lacks this hydrolase activity.
To help visualize the troubleshooting process, the following diagram outlines a logical path to diagnose common PAA variability issues.
I hope this technical support resource helps you pinpoint the cause of variability in your experiments with this compound.
Foscarnet (trisodium phosphonoformate) is a broad-spectrum antiviral agent with a unique mechanism of action. The table below outlines the viruses it targets and its common clinical applications [1] [2] [3].
| Virus | Clinical Indication(s) | Notes / Context of Use |
|---|---|---|
| Cytomegalovirus (CMV) | CMV retinitis in immunocompromised (e.g., AIDS); ganciclovir-resistant CMV infections [1] [4] [2]. | Not a first-line treatment; used for resistance or intolerance to first-line drugs [1]. |
| Herpes Simplex Virus (HSV-1 & HSV-2) | Mucocutaneous acyclovir-resistant HSV in immunocompromised [1] [2]. | Active against thymidine kinase (TK)-deficient viral strains resistant to acyclovir [2]. |
| Varicella-Zoster Virus (VZV) | Acyclovir-resistant VZV infections (off-label) [1]. | Used as an alternative when first-line therapies fail [1]. |
| Human Herpesvirus 6 (HHV-6) | Pre-emptive treatment post-stem cell transplant (off-label) [1]. | Effectively prevents HHV-6 reactivation complications like encephalitis [1]. |
| Epstein-Barr Virus (EBV) | In vitro activity [2]. | - |
| HIV-1 | Inhibits replication in vitro; historically provided survival benefit in CMV retinitis due to anti-HIV activity [2]. | Not a primary HIV treatment; benefit observed in pre-HAART era studies [2]. |
Foscarnet's value is most apparent when compared to other first-line herpesvirus drugs, particularly regarding its distinct mechanism that overcomes certain resistance mutations.
| Feature | Foscarnet | Ganciclovir / Valganciclovir | Acyclovir / Valacyclovir |
|---|---|---|---|
| Drug Class | Pyrophosphate analog [1] [2]. | Nucleoside analog [4] [3]. | Nucleoside analog [5]. |
| Mechanism of Action | Binds viral DNA polymerase pyrophosphate site; inhibits cleavage and chain elongation [1] [2]. | Triphosphorylated by viral UL97 kinase; competes with dGTP and causes chain termination [4] [3]. | Triphosphorylated by viral TK; competes with dGTP and causes chain termination [5]. |
| Activation | Does not require viral kinase activation [2]. | Requires activation by viral UL97 kinase [4] [3]. | Requires activation by viral thymidine kinase (TK) [5]. |
| Primary Use | Resistant CMV/HSV/VZV; salvage therapy [1] [2]. | First-line for CMV disease and prevention [3]. | First-line for HSV and VZV infections [5]. |
| Key Resistance Mutations | Mutations in viral DNA polymerase gene (e.g., UL54 in CMV) [1] [6]. | CMV: Mutations in UL97 (kinase) and UL54 (polymerase) [3] [7]. | HSV/VZV: Mutations in viral TK gene [7]. |
| Major Safety Concern | Nephrotoxicity, electrolyte imbalances (e.g., hypocalcemia) [1] [2]. | Myelosuppression (neutropenia, thrombocytopenia) [1] [3]. | Generally well-tolerated; neurotoxicity with high doses [5]. |
Supporting experimental and clinical data validate Foscarnet's role in managing complex viral infections.
The table below summarizes effective concentrations for inhibiting various herpesviruses in vitro.
| Virus | Effective Concentration (EC₅₀ / IC₅₀) | Experimental Context |
|---|---|---|
| CMV (Clinical Isolates) | 100 – 300 µM [2]. | Varies with experimental conditions [2]. |
| HSV | Inhibits viral DNA polymerase at conc. 100-fold lower than required for cellular DNA polymerase [2]. | - |
| HIV-1 | Inhibits reverse transcriptase in a dose-dependent manner [2]. | - |
A long-term study compared intravenous Foscarnet and Ganciclovir in infants with severe congenital CMV [4].
Research into nanoparticle delivery systems aims to improve Foscarnet's therapeutic profile [8].
Foscarnet's direct inhibition of the viral polymerase pyrophosphate binding site is central to its utility against resistant viruses.
Foscarnet's mechanism makes it effective against viruses with mutations in nucleoside-activating kinases (UL97 for Ganciclovir, TK for Acyclovir). However, resistance can emerge from mutations in the viral DNA polymerase gene (e.g., UL54 in CMV), which can sometimes lead to cross-resistance with other polymerase inhibitors [1] [7].
For researchers, Foscarnet's profile highlights several key areas:
| Polymerase / Enzyme | Source / Context | Inhibition Profile / Key Findings |
|---|---|---|
| Herpesvirus DNA Polymerase | Herpes Simplex Virus (HSV) | Primary target. Acts as a pyrophosphate analog, inhibiting viral DNA synthesis. [1] |
| Cellular DNA Polymerase α | L1210 Mouse Cells | Equally sensitive as HSV polymerase. 50% inhibition at similar PAA concentrations. [2] |
| Cellular DNA Polymerase β | L1210 Mouse Cells | Less sensitive. Requires ~7x higher PAA concentration for 50% inhibition compared to Pol α. [2] |
| Cellular DNA Polymerase γ | L1210 Mouse Cells | Less sensitive. Requires ~7x higher PAA concentration for 50% inhibition compared to Pol α. [2] |
| Reverse Transcriptase | Type C Retroviruses | Inhibited only at higher concentrations. [2] |
| Mutant DNA Polymerase δ | Engineered Yeast (S. cerevisiae) | The pol3-L612M mutant confers high sensitivity to PAA, used as a research tool. [1] |
To help you evaluate the data, here are the methodologies behind some key findings:
The following diagram illustrates how PAA functions and how its specificity is manipulated in research.
The table below summarizes the key experimental findings regarding PAA's inhibitory effects.
| Aspect | Viral Polymerases (e.g., HSV-1 DNA Polymerase) | Cellular DNA Polymerases (e.g., Eukaryotic DNA Pol δ) |
|---|---|---|
| Inhibition Mechanism | Directly binds to the pyrophosphate binding site of the viral DNA polymerase, acting as a pyrophosphate analog and preventing nucleotide incorporation [1] [2]. | Not significantly inhibited at concentrations that block viral replication. Eukaryotic polymerases are relatively resistant [2]. |
| Experimental Evidence | • Inhibits HSV-1 replication in infected mammalian cells [1]. • Induces a host DNA damage response when viral polymerase is inhibited, confirming its action on the viral enzyme [1]. | • PAA sensitivity can be engineered into cellular polymerase (yeast Pol δ) via a single point mutation (L612M in motif A), confirming the mechanism is conserved but naturally absent in wild-type cellular polymerases [2]. | | Effective Concentration (EC₅₀) | Effective at inhibiting viral replication in cell culture (e.g., used at 400 µg/mL in experiments) [1]. | Requires >10-fold higher concentrations to inhibit the engineered, PAA-sensitive yeast Pol δ mutant compared to wild-type [2]. | | Specificity & Key Insight | High specificity for viral polymerases. Its action is the basis for using PAA-sensitivity as a genetic tool to study specific DNA polymerases in cells [2]. | The inherent resistance of cellular polymerases is due to structural differences in the pyrophosphate binding site (motif A). Introducing a methionine at the position equivalent to T4 phage's L412 confers sensitivity [2]. |
The key experiments that established PAA's specificity and mechanism are typically conducted as follows:
This protocol is used to demonstrate PAA's antiviral effect and its specific action on the viral polymerase within infected cells [1].
This genetic approach confirms the molecular target of PAA by transferring the sensitive phenotype to a cellular polymerase [2].
pol3-L612M mutation in yeast, analogous to the L412M mutation in bacteriophage T4 DNA polymerase) [2].pol3-L612M) polymerase is compared on solid or liquid media containing a gradient of PAA concentrations (e.g., adjusted to pH 4.5) [2].RAD27, mismatch repair genes) to uncover functional interactions, highlighting the dependency of the mutant polymerase on specific pathways for correct Okazaki fragment processing [2].The following diagram illustrates the distinct cellular outcomes resulting from the specific inhibition of the viral polymerase by PAA, based on research in HSV-1 infected cells.
The key evidence for PAA's specificity comes from the finding that this DNA damage response, characterized by RPA hyperphosphorylation, is not triggered during a normal, productive viral infection. It only occurs when the viral polymerase is specifically inhibited, proving that the viral replication machinery itself, when functioning properly, can avoid activating this host defense [1].
Most quantitative data on PAA's effects are derived from herpesvirus models. If your research focuses on other virus families, such as RNA viruses like influenza, the direct data on PAA may not be applicable. However, the principle of targeting the polymerase complex remains a cornerstone of antiviral development, as seen with modern influenza polymerase inhibitors like Baloxavir marboxil [3] [4].
The foundational comparative data comes from a 1981 study that evaluated PAA activity against four strains each of HSV-1 and HSV-2.
Understanding how PAA works helps explain the sensitivity differences between HSV types and the emergence of resistance.
While PAA was instrumental in antiviral research, its clinical translation was halted due to dermal toxicity, preventing its use in humans [1]. Its derivative, Foscarnet (PFA, phosphonoformic acid), which shares a similar mechanism, was developed and is used today as a second-line treatment for ACV-resistant HSV strains [5].
The following table positions PAA among other antiviral agents, highlighting its unique characteristics.
| Drug | Mechanism of Action | Primary Use / Note |
|---|---|---|
| Phosphonoacetic Acid (PAA) | Direct viral DNA polymerase inhibitor [2] [3] | Research tool; not used clinically due to toxicity [1] |
| Acyclovir (ACV) | Nucleoside analogue; requires viral TK activation [5] | First-line treatment for HSV [5] |
| Vidarabine | Nucleoside analogue [2] | Synergistic with ACV against wild-type HSV [2] |
| Foscarnet (PFA) | Direct viral DNA polymerase inhibitor (pyrophosphate analogue) [5] | Second-line treatment for ACV-resistant HSV [5] |
The investigation into PAA's activity laid the groundwork for understanding viral DNA polymerase as a critical drug target. Current research continues to explore this target, including in the development of new agents against drug-resistant herpes viruses [3] and in the study of synergistic drug combinations [2].
PAA and the related drug foscarnet (phosphonoformate, PFA) are both pyrophosphate analogs that target the viral DNA polymerase, inhibiting viral replication [1] [2]. A key characteristic is the cross-resistance observed between these two compounds.
The table below summarizes the core findings on PAA-resistant herpesvirus mutants:
| Characteristic | Description |
|---|---|
| Virus Studied | Herpes Simplex Virus type 1 (HSV-1) [1] |
| Cross-resistance | Exhibits cross-resistance with Foscarnet (PFA) [1] |
| Affected Enzyme | Viral DNA polymerase (UL30 in HSV-1) [1] [2] |
| Altered Drug Sensitivity | Decreased susceptibility to Vidarabine; normal sensitivity to Idoxuridine [1] |
For researchers needing to determine viral susceptibility, the following experimental approaches are used:
Traditional Method: Plaque Reduction Assay (PRA)
Modern Molecular Method: DNA Reduction Assay (DRA)
The following diagram illustrates the workflow of the DNA Reduction Assay (DRA):
The available data highlights that susceptibility to PAA is closely tied to the viral DNA polymerase's structure. The cross-resistance between PAA and foscarnet is a critical consideration for drug development, as it suggests a shared vulnerability that a single mutation can overcome [1] [2]. Research efforts into non-nucleoside inhibitors, which target the DNA-bound state of the polymerase, continue to be important for developing new therapies, especially against strains resistant to existing drugs [2].
The table below summarizes the key quantitative findings on the inhibition of different DNA polymerases by PAA, primarily based on a 1978 study using L1210 cells [1] [2].
| DNA Polymerase | Relative Sensitivity to PAA | Reported Experimental Context |
|---|---|---|
| DNA Polymerase α | Highly sensitive; 50% inhibition at low concentration [1]. | L1210 cells; kinetic analysis showed non-competitive inhibition with respect to substrates and uncompetitive inhibition with activated DNA template [1] [2]. |
| Herpes Virus-Induced DNA Polymerase | Sensitivity similar to DNA polymerase α [1]. | L1210 cells; suppression of DNA tumor virus replication [1]. |
| DNA Polymerase β | ~7 times less sensitive than polymerase α for 50% inhibition [1]. | L1210 cells [1] [2]. |
| DNA Polymerase γ | ~7 times less sensitive than polymerase α for 50% inhibition [1]. | L1210 cells [1] [2]. |
| Reverse Transcriptase | Inhibited only at higher concentrations [1]. | Type C viruses; terminal deoxyribonucleotidyltransferase also inhibited only at high concentrations [1]. |
The search results describe key components of enzyme activity assays but not a single complete protocol. The following workflow synthesizes common biochemical methods for assessing polymerase inhibition, based on the methodologies cited [1] [5] [6].
Step-by-Step Explanation:
Pseudolaric Acid A (PAA) is a diterpenoid isolated from the Traditional Chinese Medicine Pseudolarix cortex (also known as "tujingpi") [1]. It has been recognized as a promising anticancer agent and also exhibits primary pharmacological activities including antifungal and anti-fertility activity [1].
A pivotal 2025 study successfully identified Methylenetetrahydrofolate dehydrogenase 1-like (MTHFD1L) as a direct protein target of PAA, which mediates its antitumor effect [1] [2].
The binding of PAA to its target, MTHFD1L, leads to a specific biological effect.
For researchers looking to replicate or build upon these findings, here are the methodologies for the key experiments cited.
| Assay | Key Procedure Details | Application in PAA Study |
|---|---|---|
| DARTS [1] | HeLa cell proteome incubated with/without PAA; treated with pronase; stabilized proteins analyzed via LC-MS/MS. | Identified 42 potential binding proteins stabilized by PAA. |
| ABPP [1] | HeLa cell proteome treated with PAA-derived probe ± free PAA competition; labeled proteins analyzed via SDS-PAGE & LC-MS/MS. | Identified 18 potential binding proteins through competitive labeling. |
| Cell Viability (IC₅₀) [1] | Not explicitly detailed in provided excerpts; standard methods (e.g., MTT) typically used to measure metabolic activity after drug treatment. | Determined IC₅₀ of 2.92 µM for PAA in HeLa cervical cancer cells. |
| Target Validation [1] | NMR (STD): Protein-ligand interaction analysis. SPR: Real-time, label-free analysis of biomolecular interactions. | Confirmed direct binding between PAA and MTHFD1L protein. |